molecular formula C18H14N2O2S B6085058 2-[(4-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one

2-[(4-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one

Cat. No. B6085058
M. Wt: 322.4 g/mol
InChI Key: XCFJKBZYYCXPMI-LHQXNBGVSA-N
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Description

2-[(4-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one, commonly known as HPT, is a thiazolidine derivative with a molecular formula of C17H14N2O2S. It has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of HPT is not fully understood, but it is believed to involve the inhibition of various enzymes and modulation of protein expression. HPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. HPT has also been found to modulate the expression of various proteins, including p53, Bcl-2, and caspase-3, which are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
HPT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that HPT has anticancer, antimicrobial, and antioxidant properties. HPT has been found to induce apoptosis in cancer cells and inhibit the growth of various bacteria and fungi. In vivo studies have shown that HPT has anti-inflammatory and analgesic effects, which may be attributed to its ability to inhibit COX-2 activity.

Advantages and Limitations for Lab Experiments

HPT has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, HPT also has some limitations, such as its poor solubility in water and limited availability. These limitations may affect the reproducibility and scalability of experiments involving HPT.

Future Directions

There are several future directions for the study of HPT. One possible direction is the development of novel synthetic methods to improve the yield and purity of HPT. Another direction is the evaluation of HPT as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infection. Further studies are also needed to elucidate the mechanism of action of HPT and its potential interactions with other compounds.

Synthesis Methods

The synthesis of HPT can be achieved through the reaction between 2-mercaptoacetic acid and 4-hydroxybenzaldehyde in the presence of ammonium acetate and acetic anhydride. The product is then treated with 3-phenyl-2-propen-1-amine to obtain HPT. The synthesis of HPT has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

HPT has been studied for its potential applications in various scientific fields. In medicinal chemistry, HPT has been evaluated for its anticancer, antimicrobial, and antioxidant properties. In biochemistry, HPT has been investigated for its ability to inhibit enzyme activity and modulate protein expression. In pharmacology, HPT has been explored for its potential as a drug candidate for the treatment of various diseases.

properties

IUPAC Name

(5E)-2-(4-hydroxyphenyl)imino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-15-11-9-14(10-12-15)19-18-20-17(22)16(23-18)8-4-7-13-5-2-1-3-6-13/h1-12,21H,(H,19,20,22)/b7-4+,16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFJKBZYYCXPMI-LHQXNBGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one

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